molecular formula C22H30N2OS B2587917 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421500-28-8

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine

Cat. No.: B2587917
CAS No.: 1421500-28-8
M. Wt: 370.56
InChI Key: PNDQJVWILSNWCI-UHFFFAOYSA-N
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Description

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a complex organic compound that features a piperidine ring, an adamantane moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine typically involves multiple steps. One common approach is to start with the preparation of the adamantane-1-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(adamantane-1-carbonyl)piperidine. This intermediate is subsequently reacted with 2-chloromethylpyridine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The adamantane moiety is known for its ability to enhance the stability and bioavailability of the compound, while the piperidine and pyridine rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperine and piperidine-based pharmaceuticals.

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6).

Uniqueness: 2-({[1-(Adamantane-1-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is unique due to its combination of structural features from piperidine, adamantane, and pyridine. This unique structure imparts distinct physicochemical properties and potential biological activities that are not commonly found in other compounds.

Properties

IUPAC Name

1-adamantyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c25-21(22-12-17-9-18(13-22)11-19(10-17)14-22)24-7-4-16(5-8-24)15-26-20-3-1-2-6-23-20/h1-3,6,16-19H,4-5,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQJVWILSNWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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